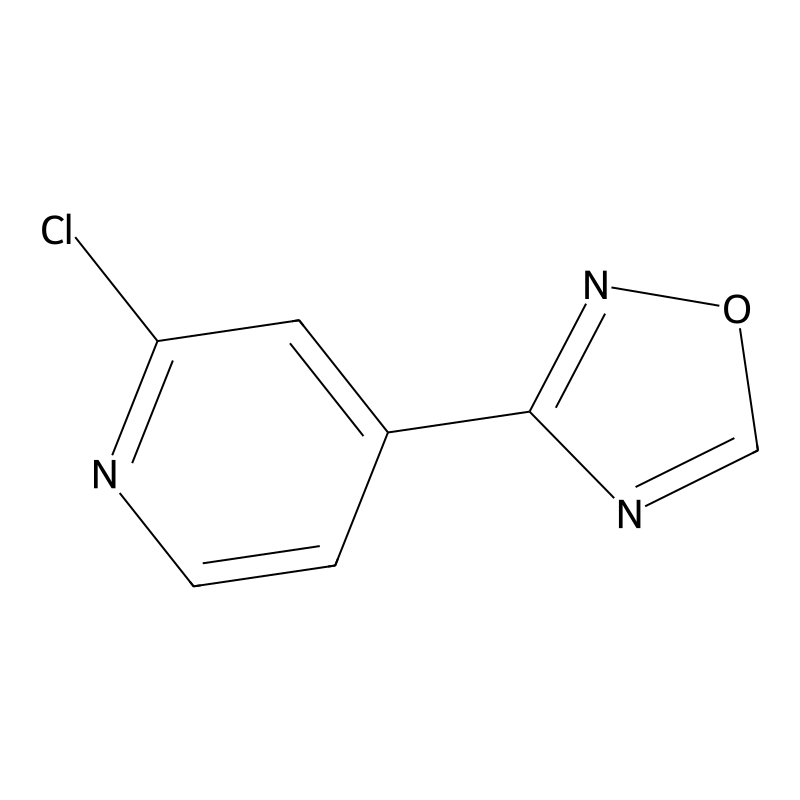

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is an organic compound characterized by its unique structure, which combines a pyridine ring with a 1,2,4-oxadiazole moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 181.58 g/mol. The compound exhibits a pale yellow solid form at room temperature, with a melting point ranging from 85 to 87 °C. It is slightly soluble in water but readily dissolves in organic solvents such as acetone and methanol .

The chemical reactivity of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can be attributed to the presence of both the chloro substituent and the oxadiazole ring. The chloro group can undergo nucleophilic substitution reactions, while the oxadiazole can participate in various cyclization and condensation reactions. Notably, this compound can act as a precursor in synthesizing other heterocyclic compounds through reactions such as:

- Nucleophilic substitution at the chlorine atom.

- Formation of derivatives via coupling reactions with amines or other nucleophiles.

These reactions are significant in medicinal chemistry for developing new therapeutic agents.

2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has been studied for its biological properties, particularly its pharmacological activities. Research indicates that it acts as a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurological functions. The compound exhibits anti-inflammatory, analgesic, and anxiolytic effects, making it a candidate for neuroprotective therapies against conditions like neurodegeneration and inflammation .

The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine typically involves the reaction of 2-chloropyridine with 1,2,4-oxadiazole derivatives. A common synthetic route includes:

- Formation of the oxadiazole: This can be achieved by reacting carboxylic acid hydrazides with appropriate reagents.

- Coupling reaction: The resulting oxadiazole is then coupled with 2-chloropyridine in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) to facilitate bond formation.

- Purification: The product is purified using techniques like column chromatography to ensure high purity .

The primary applications of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine lie in medicinal chemistry and pharmaceutical development. Its unique structure makes it a valuable scaffold for designing new drugs targeting neurological disorders and inflammation-related conditions. Additionally, due to its biological activity, it may find applications in developing novel therapeutic agents for treating anxiety and pain .

Interaction studies have shown that 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine selectively interacts with specific receptors in the central nervous system. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further research into its efficacy and safety profiles in clinical settings .

Several compounds share structural similarities with 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Chloro-5-(1,2,4-oxadiazol-3-yl)pyridine | Pyridine derivative | Exhibits different receptor selectivity |

| 3-Methyl-1,2,4-oxadiazole | Oxadiazole ring | Lacks chlorination; different biological activity |

| 5-Chloro-pyridinyl oxadiazoles | Heterocyclic derivatives | Varying substitution patterns affecting activity |

| 1-(Pyridin-4-yloxy)-1H-pyrazole | Pyrazole derivative | Different heterocyclic framework |

These compounds highlight the uniqueness of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine due to its specific combination of functional groups that contribute to its distinct biological properties and potential applications .

The formation of 1,2,4-oxadiazole rings through cyclocondensation represents the most established route for constructing oxadiazole-pyridine hybrid structures [5] [6]. The fundamental approach involves the transformation of amidoximes into O-acylamidoximes followed by cyclodehydration under appropriate conditions [3] [4].

Amidoxime-Based Cyclodehydration Strategies

The synthesis typically begins with the conversion of pyridine nitriles to corresponding amidoximes using hydroxylamine hydrochloride [4] [7]. This transformation can be achieved under microwave irradiation with various catalysts including magnesium oxide or acetic acid, providing amidoximes in excellent yields within 2-10 minutes [6]. The subsequent O-acylation step involves treatment with acid chlorides or anhydrides to generate O-acylamidoxime intermediates [3] [8].

The cyclodehydration process has been optimized through various base-mediated protocols [5] [6]. Tetrabutylammonium fluoride has emerged as a particularly effective catalyst, enabling room temperature cyclization with yields ranging from 70-98% depending on substrate substitution patterns [5]. Alternative base systems including potassium carbonate in acetonitrile have demonstrated comparable efficiency, with reaction times of 10-36 hours at room temperature producing good to excellent yields [5].

One-Pot Synthesis Protocols

Recent advances have introduced one-pot methodologies that combine amidoxime formation and cyclization in a single operation [6] [7]. These procedures utilize microwave heating at 50-80 degrees Celsius for aromatic systems, with alkyl-substituted variants proceeding efficiently at room temperature [5]. The key advantage of these approaches lies in the elimination of intermediate isolation steps, reducing overall synthesis time and improving atom economy [6].

Table 1: Comparative Yields for Different Cyclodehydration Conditions

| Base System | Temperature (°C) | Time | Yield Range (%) | Reference |

|---|---|---|---|---|

| Tetrabutylammonium fluoride | 20 | 1-72 h | 70-98 | [5] |

| Potassium carbonate | 20 | 10-36 h | 65-95 | [5] |

| Tetrabutylammonium hydroxide | 20 | 12-24 h | 88-95 | [5] |

| Sodium hydroxide | 20 | 24-48 h | 65-85 | [5] |

Mechanistic Considerations for Regioselectivity

The regioselectivity of oxadiazole formation in pyridine systems is governed by electronic factors that influence amidoxime reactivity [9] [10]. Electron-withdrawing groups on the pyridine ring enhance the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by hydroxylamine [9]. Conversely, electron-donating substituents can reduce reactivity but may be compensated through increased reaction temperatures or extended reaction times [6] [10].

The cyclization step proceeds through a five-membered transition state, with the regioselectivity determined by the orientation of the O-acyl group relative to the amidoxime nitrogen [3] [4]. Computational studies have revealed that this process involves nucleophilic attack by the amidoxime nitrogen on the carbonyl carbon, followed by elimination of the acyl leaving group [8].

Chlorination Techniques for Position-Specific Substitution

The introduction of chlorine at the 2-position of pyridine rings requires careful consideration of reaction conditions to achieve high regioselectivity while avoiding over-chlorination [11] [12]. The inherent reactivity patterns of pyridine favor substitution at the alpha and gamma positions, making controlled monochlorination a significant synthetic challenge [9].

Gas-Phase Chlorination Methods

Industrial-scale chlorination of pyridines typically employs gas-phase reactions using molecular chlorine as the chlorinating agent [11]. The optimal conditions involve controlled temperature gradients within the reactor, with a hot spot maintained at 250-400 degrees Celsius while keeping the bulk reaction zone at lower temperatures [11]. This approach has demonstrated superior selectivity compared to uniform heating methods, with molar ratios of chlorine to pyridine ranging from 0.2 to 2.0 for monochlorination [11].

The reaction mechanism involves radical intermediates, with initiation occurring through thermal homolysis of the chlorine-chlorine bond [11]. The regioselectivity is influenced by the electronic properties of the pyridine substrate, with electron-withdrawing groups directing chlorination to less activated positions [11] [9].

Solution-Phase Chlorination Protocols

Alternative chlorination methods have been developed using various chlorinating reagents in solution [13]. Chloramine-T has emerged as an effective reagent for heterocyclic chlorination, providing excellent yields under mild conditions [13]. The reaction proceeds efficiently in aqueous medium or under solvent-free conditions, with yields typically ranging from 66-95% depending on substrate structure [13].

Table 2: Chlorination Reagent Performance Data

| Chlorinating Agent | Solvent System | Temperature (°C) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Molecular chlorine | Gas phase | 250-400 | 70-85 | High | [11] |

| Chloramine-T | Water | 25 | 95 | Excellent | [13] |

| Thionyl chloride | Ethyl acetate | 70-75 | 70 | Good | [14] |

| Phosphorus oxychloride | Dichloromethane | 50 | 65-80 | Moderate | [14] |

Regioselective Functionalization Strategies

The challenge of achieving position-specific chlorination has been addressed through substrate pre-functionalization approaches [9]. Electronic directing groups can be temporarily installed to influence the regioselectivity of chlorination, followed by subsequent removal or transformation [9]. This strategy has proven particularly effective for complex pyridine derivatives where direct chlorination would result in poor selectivity [10] [9].

Recent developments have explored the use of radical-based chlorination methods that exploit the inherent reactivity patterns of pyridine systems [9]. These approaches utilize the natural preference for alpha and gamma substitution while employing steric and electronic factors to achieve the desired regioselectivity [9].

Microwave-Assisted and Flow Chemistry Innovations

The integration of enabling technologies has revolutionized the synthesis of oxadiazole-pyridine hybrids, offering significant improvements in reaction efficiency, selectivity, and scalability [15] [16] [17]. Microwave-assisted synthesis and continuous flow methodologies have emerged as particularly powerful tools for these transformations [18] [19].

Microwave-Enhanced Synthesis Protocols

Microwave irradiation provides rapid and uniform heating that dramatically reduces reaction times for oxadiazole formation [18] [19]. The synthesis of 1,2,4-oxadiazoles under microwave conditions typically requires 2-10 minutes compared to several hours under conventional heating [18] [6]. The enhanced reaction rates are attributed to improved mass transfer and selective heating of polar intermediates [19].

Optimization studies have revealed that microwave power settings between 350-450 watts provide optimal results for most substrates [15] [19]. Temperature control is critical, with most reactions proceeding efficiently at 65-90 degrees Celsius [15] [18]. Higher temperatures can lead to decomposition of sensitive intermediates, while lower temperatures result in incomplete conversion [19].

Table 3: Microwave Synthesis Optimization Data

| Power (W) | Temperature (°C) | Time (min) | Conversion (%) | Product Purity (%) | Reference |

|---|---|---|---|---|---|

| 350 | 65 | 8 | 96 | 95 | [15] |

| 400 | 80 | 5 | 92 | 97 | [19] |

| 450 | 90 | 3 | 89 | 93 | [18] |

| 500 | 100 | 2 | 85 | 88 | [15] |

Flow Chemistry Applications

Continuous flow synthesis has demonstrated exceptional utility for oxadiazole formation, particularly for iodine-mediated oxidative cyclization reactions [17] [20]. The flow approach utilizes heated packed-bed reactors filled with solid potassium carbonate as base, enabling residence times as short as 10 minutes with yields up to 93% [17] [20].

The key advantages of flow chemistry include improved heat and mass transfer, enhanced safety through reduced reagent volumes, and the ability to maintain precise reaction conditions [16] [17]. Scale-up capabilities have been demonstrated with productivities reaching 34 millimoles per hour, representing a significant improvement over batch processes [20].

In-line purification protocols have been integrated into flow systems, incorporating automated quenching and extraction steps [20]. This telescoped approach eliminates manual unit operations and reduces overall processing time from over 110 minutes to approximately 100 minutes for complete synthesis and purification [20].

Process Intensification Benefits

The combination of microwave and flow technologies has enabled process intensification for oxadiazole synthesis [16] [17]. Flow microreactors equipped with microwave heating provide unprecedented control over reaction parameters, allowing for optimization of multiple variables simultaneously [21]. Design of experiments approaches have been employed to map reaction spaces and identify optimal conditions for specific substrate combinations [21].

Temperature and residence time optimization through statistical methods has revealed complex interaction effects between reaction parameters [21]. Response surface methodology has been particularly valuable for understanding these relationships and predicting optimal conditions for new substrate combinations [21].

Industrial-Scale Production Challenges and Purification Protocols

The transition from laboratory synthesis to industrial production of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine presents significant technical and economic challenges [20] [12] [6]. Process development must address issues of scalability, reproducibility, and cost-effectiveness while maintaining product quality and environmental compliance [17] [20].

Scale-Up Considerations

Industrial synthesis requires careful evaluation of heat and mass transfer limitations that may not be apparent at laboratory scale [16] [20]. The exothermic nature of many oxadiazole-forming reactions necessitates robust temperature control systems to prevent thermal runaway and ensure consistent product quality [20] [21]. Reactor design must accommodate the specific requirements of each synthetic step, with particular attention to mixing efficiency and residence time distribution [17] [20].

The use of corrosive reagents such as molecular chlorine and iodine presents additional challenges for equipment selection and material compatibility [11] [20]. Reactor construction materials must withstand prolonged exposure to these reagents while maintaining structural integrity and preventing contamination [11] [20].

Table 4: Industrial Process Challenges and Solutions

| Challenge | Impact | Solution Approach | Reference |

|---|---|---|---|

| Heat transfer limitations | Product quality variation | Enhanced mixing systems | [20] |

| Corrosive reagent handling | Equipment degradation | Specialized materials | [11] [20] |

| Waste stream management | Environmental compliance | In-line treatment | [20] |

| Product purification | Yield losses | Continuous separation | [20] |

Purification Protocol Development

The purification of oxadiazole-pyridine hybrids requires specialized protocols due to the polar nature of these compounds and potential for metal complexation [20] [6]. Traditional crystallization methods may be insufficient for achieving pharmaceutical-grade purity, necessitating the development of alternative approaches [20].

Continuous purification methods have shown promise for industrial applications, with in-line chromatographic systems providing high-purity products directly from the reaction stream [20]. These systems integrate quenching, extraction, and purification steps into a single continuous operation, reducing processing time and improving overall efficiency [20].

The implementation of automated chromatography systems has demonstrated the ability to process multiple grams of material with purities exceeding 95% [20]. Solvent consumption is reduced compared to traditional batch purification methods, contributing to improved process economics and environmental sustainability [20].

Quality Control and Process Monitoring

Industrial production requires robust analytical methods for real-time monitoring of reaction progress and product quality [21]. Process analytical technology has been employed to provide continuous feedback on reaction parameters, enabling automatic adjustment of conditions to maintain optimal performance [21].

Statistical process control methods have been implemented to identify and correct process variations before they impact product quality [21]. These approaches utilize multivariate analysis techniques to correlate process parameters with product attributes, enabling predictive quality control [21].

Thermodynamic Parameters and Solvation Effects

The thermodynamic properties of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine are governed by the unique electronic characteristics of both the pyridine and oxadiazole ring systems. The compound exhibits a molecular weight of 181.58 g/mol with the molecular formula C₇H₄ClN₃O . The melting point range of 85-87°C indicates moderate intermolecular interactions, while the estimated boiling point of 258-292°C suggests reasonable thermal stability under standard conditions [3].

Solvation effects play a crucial role in determining the compound's behavior in different media. The water solubility ranges from 3,134 to 72,177 mg/L depending on the estimation method employed, indicating variable but generally moderate aqueous solubility [3]. This broad range reflects the challenges in accurately predicting solubility for heterocyclic compounds containing both electron-rich nitrogen atoms and electron-withdrawing chlorine substituents. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and shows good solubility in organic solvents including acetone and methanol [4].

The thermodynamic stability of related 1,2,4-oxadiazole derivatives has been extensively studied, revealing important structure-activity relationships. Research on pyridine-based 1,3,4-oxadiazole analogues has shown that thermodynamic parameters such as Gibbs energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) are significantly influenced by solvent effects and structural modifications [5]. The acoustic and thermodynamic parameters including adiabatic compressibility, intermolecular free path length, and solvation numbers provide insights into solute-solvent interactions that affect the compound's overall stability and reactivity.

pH-Dependent Degradation Pathways

The stability of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is highly dependent on pH conditions, with maximum stability observed in the pH range of 3-5 [6]. This pH-dependent behavior is characteristic of 1,2,4-oxadiazole derivatives and has been extensively documented through degradation kinetics studies of similar compounds.

At low pH conditions, the nitrogen-4 atom of the oxadiazole ring undergoes protonation, which significantly activates the ring system toward nucleophilic attack [6]. The protonation state facilitates nucleophilic attack on the activated methine carbon, leading to ring opening and formation of aryl nitrile degradation products through a tetrahedral intermediate mechanism. This degradation pathway involves an initial activation energy of approximately 4.4 kcal/mol for the first hydrolytic step, as determined through quantum mechanical/molecular mechanical (QM/MM) calculations [7] [8].

At high pH conditions, the degradation mechanism involves direct nucleophilic attack on the methine carbon of the oxadiazole ring, generating an anion on nitrogen-4 [6]. The subsequent proton capture from ambient water molecules facilitates ring opening through a similar pathway. Importantly, in the absence of proton donors such as in anhydrous conditions, the nitrogen-4 anion can revert to the original compound, explaining the enhanced stability observed under dry conditions.

The hydrolysis kinetics studies reveal that the 1,2,4-oxadiazole ring system undergoes a two-step hydrolytic process characterized by the formation of unstable tetrahedral intermediates [7]. The overall thermodynamic driving force for the first hydrolytic step is substantial, with a Gibbs free energy change of -15.0 kcal/mol, indicating that degradation is thermodynamically favorable once initiated.

Solid-State Stability and Polymorphism Studies

The solid-state properties of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine are influenced by its crystalline structure and potential polymorphic forms. The compound exhibits a pale yellow solid form at room temperature with an estimated density of 1.41 g/cm³ [3]. The relatively low melting point of 85-87°C suggests weak intermolecular interactions in the solid state, which may be attributed to the limited hydrogen bonding capability of the molecule.

Thermal analysis of related 1,2,4-oxadiazole derivatives reveals important insights into solid-state stability patterns. Differential scanning calorimetry (DSC) studies on structurally similar compounds show decomposition temperatures ranging from 115°C to 275°C, depending on substituent effects [9] [10] [11]. The trinitromethyl-substituted derivatives exhibit higher decomposition temperatures (up to 143°C) compared to simpler analogues, demonstrating the significant impact of substituent groups on thermal stability.

The 1,2,4-oxadiazole ring system exhibits inherently low aromaticity with an aromaticity index (I₅) of 39-48, significantly lower than other five-membered heterocycles [12]. This reduced aromaticity contributes to the thermal instability and tendency toward rearrangement reactions. The weak oxygen-nitrogen bond in the oxadiazole ring represents a potential cleavage site under thermal stress, leading to ring fragmentation and formation of nitrile oxide intermediates [13].

Solid-state stability studies indicate that the compound maintains structural integrity under ambient storage conditions but may undergo thermal rearrangement at elevated temperatures. Flash vacuum pyrolysis experiments on related oxadiazole compounds demonstrate that thermal fragmentation typically occurs through oxygen-nitrogen bond cleavage at temperatures above 550-650°C [13]. The specific solid-state polymorphism of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has not been extensively characterized, representing an area requiring further investigation.

Solubility-Lipophilicity Relationships (LogP, LogD)

The lipophilicity characteristics of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine are described by partition coefficient (LogP) values ranging from 1.28 to 2.9, depending on the calculation method employed [4] [3]. This moderate lipophilicity indicates a balanced hydrophilic-lipophilic character that may be favorable for biological membrane permeation while maintaining sufficient aqueous solubility.

The chlorine substituent contributes significantly to the overall lipophilicity of the molecule. Studies on chloropyridine derivatives demonstrate that chloro substitution typically increases LogP values by approximately 0.6-1.0 units compared to unsubstituted analogues [14]. For 4-chloropyridine, the experimental LogP value is 1.28 [15], providing a baseline for comparison with the oxadiazole-substituted derivative.

Structural modifications of the oxadiazole ring system produce predictable changes in lipophilicity patterns. The methyl-substituted analogue 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine exhibits enhanced lipophilicity compared to the parent compound due to the additional alkyl substitution [16]. The propan-2-yl derivative demonstrates a LogP value of 2.9, reflecting the increased hydrophobic character imparted by the branched alkyl group [4]. Conversely, the trifluoromethyl-substituted derivative shows further increased lipophilicity due to the electron-withdrawing and hydrophobic nature of the trifluoromethyl group [17].

The distribution coefficient (LogD) considerations become particularly important when evaluating pH-dependent solubility behavior. Given the compound's pKa characteristics and the presence of potentially ionizable nitrogen atoms, LogD values may differ significantly from LogP under physiological pH conditions. The polar surface area of 16.13-25 Ų indicates moderate polarity, consistent with the observed solubility profile [18].

The relationship between lipophilicity and solubility demonstrates the typical inverse correlation observed for organic compounds. While the moderate LogP values suggest reasonable membrane permeability, the compound maintains sufficient aqueous solubility for practical applications. The solubility in organic solvents such as acetone and methanol reflects the balanced polar-nonpolar character of the molecule .

| Table 1: Physicochemical Properties of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClN₃O | |

| Molecular Weight (g/mol) | 181.58 | |

| Melting Point (°C) | 85-87 | |

| Water Solubility (mg/L) | 3,134-72,177 | [3] |

| LogP (calculated) | 1.28-2.9 | [4] [3] |

| Polar Surface Area (Ų) | 16.13-25 | [18] |

| Table 2: Thermodynamic Stability Parameters of 1,2,4-Oxadiazole Ring System | |||

|---|---|---|---|

| Parameter | Value | Notes | Reference |

| Decomposition Temperature (°C) | 115-275 | Depends on substituents | [6] [9] [11] |

| pH Range for Maximum Stability | 3-5 | Protonation effects | [6] |

| O-N Bond Cleavage Energy | Weak (labile) | Thermal instability | [13] [12] |

| Activation Energy (kcal/mol) | 4.4 | First hydrolytic step | [7] [8] |